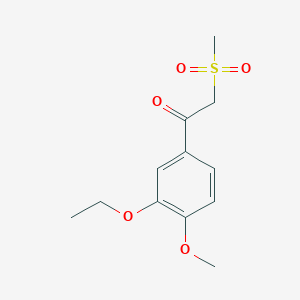
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone
Übersicht
Beschreibung
“1-(3-Ethoxy-4-methoxyphenyl)ethanone” is a chemical compound offered for experimental or research use . It has a molecular weight of 194.22706 and a molecular formula of C11H14O3 .
Molecular Structure Analysis
The molecular structure of “1-(3-Ethoxy-4-methoxyphenyl)ethanone” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis in Pharmaceutical Research
Role in Heterocyclic Compound Synthesis
This compound is also significant in the synthesis of substituted azetidinones and other heterocyclic compounds, highlighting its versatility in medicinal chemistry. For instance, it is used in the synthesis of biisoindoline derivatives, contributing to the design of compounds with biological and pharmacological potencies (Jagannadham et al., 2019).
Development of Antiestrogenic Compounds
Research has also explored its use in the synthesis of compounds with antiestrogenic activity. For example, the synthesis of methanesulfonic acid salt derivatives demonstrated potent antiestrogenic activity, underlining its potential in developing therapeutics for hormone-related conditions (Jones et al., 1979).
Contribution to Antimicrobial and Antiviral Research
The compound has been utilized in the creation of novel derivatives with antimicrobial and antiviral properties. For instance, its derivatives have shown efficacy against HIV-1 replication, indicating its potential in antiviral drug development (Che et al., 2015). Additionally, it has been used in synthesizing Schiff bases with notable antimicrobial activity, further emphasizing its relevance in pharmaceutical research (Puthran et al., 2019).
Exploration in Organic Synthesis and Material Science
Research has also delved into its use in organic synthesis and material science. Studies have focused on its role in synthesizing compounds with distinct optical and thermal properties, contributing to advancements in material science (Shruthi et al., 2019).
Eigenschaften
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPZMKPHRVBCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)CS(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)
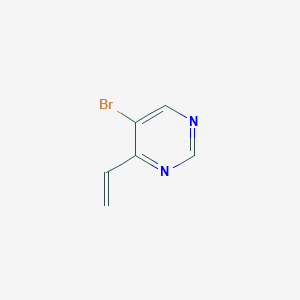
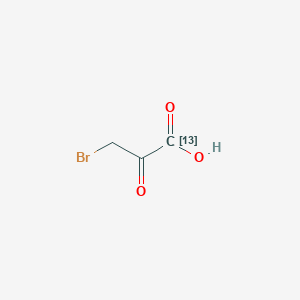
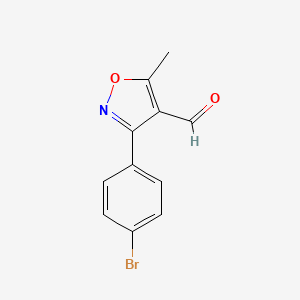

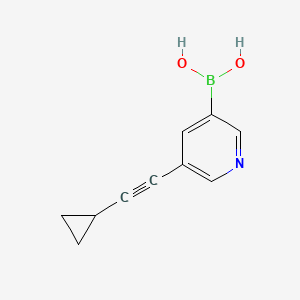
![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)
![3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1375766.png)
![9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1375768.png)
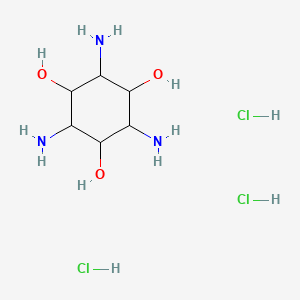
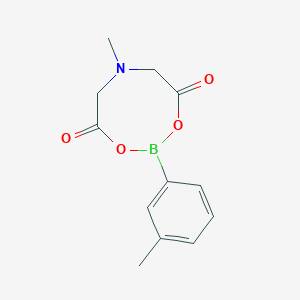
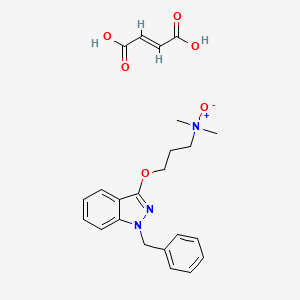
![tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1375775.png)
![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)